4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine
Overview
Description
4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine is a nitrogen-containing heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry and chemical biology. This compound belongs to the family of pyrimidine derivatives and is composed of five atoms, four of which are carbon and one nitrogen. It is a colorless, odorless solid at room temperature and has a molar mass of 172.6 g/mol. It is soluble in water and ethanol, and has a melting point of 124-126°C.
Scientific Research Applications
5. Synthesis of Clickable, Photoreactive Amino Acid
- Application Summary : This compound is used in the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) for peptide photoaffinity labeling .
- Methods of Application : The amino acid is synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield . It contains both a photoreactive benzophenone and a clickable terminal alkyne which acts like a reporter tag by fast attachment to other functional groups via ‘click’ reaction .
- Results or Outcomes : The efficiency of Abpa was demonstrated by photoaffinity labeling experiments using photoactivatable probes of α-conotoxin MI .
6. Study of Silyl Bond Cleavage
- Application Summary : “4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine” is used in the study of silyl bond cleavage .
- Methods of Application : The compound is used to study the effects of nucleophilic attack by a fluoride ion on either Si atom .
- Results or Outcomes : The study provides insights into the complexities of the reactive landscape and the influence of vibrational modes on the outcome of chemical processes .
properties
IUPAC Name |
4-but-3-ynoxy-2-chloro-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-3-4-5-13-8-6-7(2)11-9(10)12-8/h1,6H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIQNUFABYMGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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